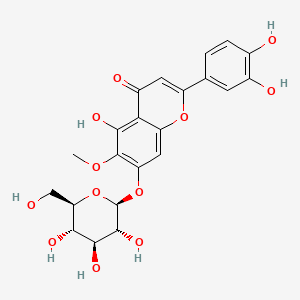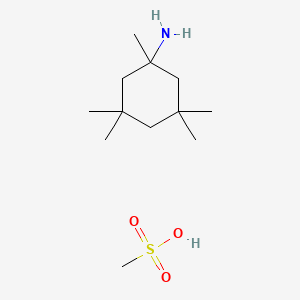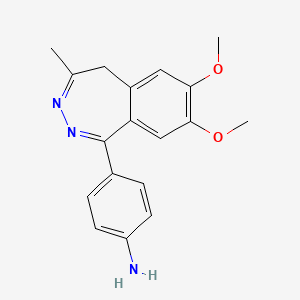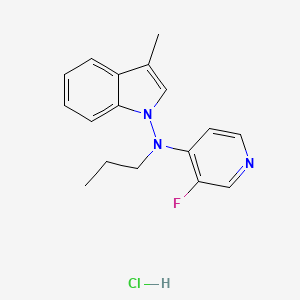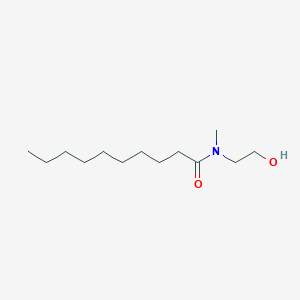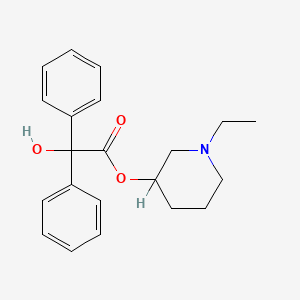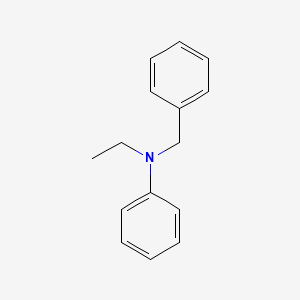
厚朴酸
描述
Pachymic acid is a naturally occurring steroid that can be extracted from the parasitic fungus Wolfiporia extensa (synonym Wolfiporia cocos). The dried sclerotia of the fungus is used as a traditional Chinese medicine, and pachymic acid is thought to be the principal bioactive component of it .
Synthesis Analysis
Pachymic acid, a well-known natural lanostane-type triterpenoid, exhibits various pharmacological properties. In a study, 18 derivatives of pachymic acid were synthesized by modifying their molecular structures and evaluated for their anticancer activity against two human cancer cell lines .Molecular Structure Analysis
The molecular structure of Pachymic acid has been analyzed in several studies. It is a lanostane-type triterpenoid and its derivatives have been synthesized by modifying their molecular structures .Chemical Reactions Analysis
Pachymic acid and its derivatives have been evaluated for their anticancer activity against two human cancer cell lines using the CCK-8 assay .Physical And Chemical Properties Analysis
Pachymic acid has a molar mass of 528.76 g/mol, a density of 1.1±0.1 g/cm3, and a boiling point of 612.2±55.0 °C at 760 mmHg .科学研究应用
Cytotoxic Properties
PA has been identified as a potential cytotoxic agent. It exhibits significant cytotoxic properties, making it a potential candidate for cancer treatment . In a study, derivatives of PA were synthesized and evaluated for their anticancer activity against two human cancer cell lines .
Anti-inflammatory Properties
PA has demonstrated anti-inflammatory properties . This suggests that it could be used in the treatment of diseases and conditions characterized by inflammation.
Antihyperglycemic Properties
PA has shown antihyperglycemic properties . This suggests that it could be used in the management of blood sugar levels, potentially offering benefits for individuals with diabetes.
Antiviral Properties
PA has demonstrated antiviral properties . This suggests that it could be used in the treatment of viral infections.
Antibacterial Properties
PA has shown antibacterial properties . This suggests that it could be used in the treatment of bacterial infections.
Sedative-Hypnotic Properties
PA has demonstrated sedative-hypnotic properties . This suggests that it could be used in the management of sleep disorders or as a sedative in various medical procedures.
Anti-Ischemia/Reperfusion Activities
PA has shown anti-ischemia/reperfusion activities . This suggests that it could be used in the treatment of conditions characterized by ischemia and reperfusion injury, such as stroke and heart attack.
作用机制
Target of Action
Pachymic acid (PA) is a lanostane-type triterpenoid primarily derived from the wood-rotting fungus Poria cocos . The primary targets of PA include the Mpro protease of COVID-19 and various cancer cells . Mpro is a key target in the design of potential inhibitors for COVID-19 . PA’s anti-tumor properties are due to its cytotoxic effects on tumors, making them less viable and proliferate less .
Mode of Action
PA interacts with its targets primarily through inhibition. It is known to inhibit the Epstein–Barr virus and the snake venom phospholipase A2 . It also inhibits the Mpro protease of COVID-19 . Molecular docking techniques and molecular dynamics simulations have demonstrated that PA could bind stably to the active site of Mpro with high levels of binding activity .
Biochemical Pathways
PA affects several biochemical pathways. For instance, it has been found to regulate the AKT and AMPK pathways in HSC-2 cells . These pathways play crucial roles in cell proliferation, growth, and survival. By regulating these pathways, PA can exert its anti-cancer effects.
Pharmacokinetics
It is known that pa is a naturally occurring steroid that can be extracted from the parasitic fungusWolfiporia extensa . It is thought to be the principal bioactive component of the dried sclerotium of the fungus, which is used as a traditional Chinese medicine .
Result of Action
PA exhibits various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . Its anti-tumor properties are due to the cytotoxic effects it has on the tumors, making them less viable and proliferate less . It also exhibits certain inhibitory effects on the Mpro protease .
Action Environment
The action, efficacy, and stability of PA can be influenced by various environmental factors. It’s worth noting that the source of PA, Poria cocos, is a saprophytic fungus that grows in diverse species of Pinus , suggesting that the production and potency of PA may be influenced by the growth conditions of the fungus.
安全和危害
属性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCLYGKCGVBHN-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29070-92-6 | |
| Record name | Pachymic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pachymic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PACHYMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?
A1: Research suggests that pachymic acid induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, pachymic acid activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []
Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in pachymic acid's anti-tumor activity in lung adenocarcinoma?
A2: Studies have shown that pachymic acid targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []
Q3: How does pachymic acid contribute to the repair of intestinal mucosal injury?
A3: Pachymic acid demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []
Q4: Can pachymic acid be used to treat pulmonary fibrosis?
A4: Research suggests potential. Pachymic acid was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, pachymic acid treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []
Q5: What is the role of the Nrf2/HO-1 signaling pathway in pachymic acid's protective effects against oxidative stress?
A5: Pachymic acid has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []
Q6: Does pachymic acid exhibit anti-inflammatory effects in pneumonia?
A6: Evidence suggests that pachymic acid can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []
Q7: How does pachymic acid interact with the main protease of COVID-19 (Mpro)?
A7: Molecular docking studies have shown that pachymic acid can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []
Q8: What is the molecular formula and weight of pachymic acid?
A8: The molecular formula of pachymic acid is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]
Q9: What spectroscopic techniques are commonly used to characterize pachymic acid?
A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of pachymic acid. [, , , , ]
Q10: Which analytical techniques are used to determine the content of pachymic acid in Poria cocos?
A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying pachymic acid in Poria cocos samples. [, , , , , , , , , , , ]
Q11: What are the challenges associated with analyzing pachymic acid?
A11: Analysis of pachymic acid can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]
Q12: How is the quality of Poria cocos assured, considering its variable pachymic acid content?
A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of pachymic acid and other bioactive constituents. [, , , , , , ]
Q13: What is known about the pharmacokinetics of pachymic acid?
A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of pachymic acid. Further research is needed to fully understand its pharmacokinetic profile. [, ]
Q14: Does pachymic acid interact with drug-metabolizing enzymes?
A14: In vitro studies have shown that pachymic acid can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []
Q15: What is known about the safety profile of pachymic acid?
A15: While pachymic acid is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



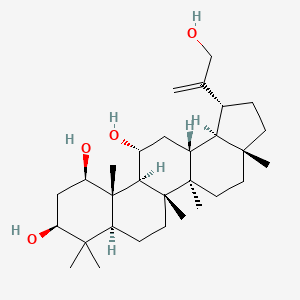
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
